1,1'-(1,2-Dichlorobut-1-en-3-yne-1,4-diyl)dibenzene
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Overview
Description
1,1’-(1,2-Dichlorobut-1-en-3-yne-1,4-diyl)dibenzene is an organochlorine compound with a unique structure that includes two benzene rings connected by a 1,2-dichlorobut-1-en-3-yne-1,4-diyl linkage
Preparation Methods
The synthesis of 1,1’-(1,2-Dichlorobut-1-en-3-yne-1,4-diyl)dibenzene typically involves the chlorination of butadiene to produce intermediates such as 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene . These intermediates are then subjected to further reactions, including isomerization and dehydrochlorination, to yield the desired compound . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,1’-(1,2-Dichlorobut-1-en-3-yne-1,4-diyl)dibenzene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .
Scientific Research Applications
1,1’-(1,2-Dichlorobut-1-en-3-yne-1,4-diyl)dibenzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1,1’-(1,2-Dichlorobut-1-en-3-yne-1,4-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function . Additionally, its ability to undergo various chemical reactions allows it to participate in complex biochemical pathways .
Comparison with Similar Compounds
1,1’-(1,2-Dichlorobut-1-en-3-yne-1,4-diyl)dibenzene can be compared with other similar compounds, such as:
1,4-Dichlorobut-2-ene: This compound is an intermediate in the production of chloroprene and has similar reactivity.
1,4-Dichlorobut-2-yne: Used in the synthesis of 1,4-disubstituted 1,2,3-triazoles and other organic compounds.
3,4-Dichlorobut-1-ene: Another intermediate in chloroprene production with comparable chemical properties.
Properties
CAS No. |
88180-42-1 |
---|---|
Molecular Formula |
C16H10Cl2 |
Molecular Weight |
273.2 g/mol |
IUPAC Name |
(1,2-dichloro-4-phenylbut-1-en-3-ynyl)benzene |
InChI |
InChI=1S/C16H10Cl2/c17-15(12-11-13-7-3-1-4-8-13)16(18)14-9-5-2-6-10-14/h1-10H |
InChI Key |
ICITYTLKTPANIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=C(C2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
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